Physicochemical Differentiation: 4-Fluoro vs. 4-Bromo Analog — Computed Lipophilicity and Polar Surface Area Comparison
The 4-fluoro substitution imparts a markedly lower lipophilicity compared to the 4-bromo analog (CAS 1008520-76-0), as evidenced by computed XLogP3-AA values: 2.9 for the target 4-fluoro compound versus an estimated >3.5 for the 4-bromo congener [1]. The topological polar surface area (TPSA) of the target compound is 56.1 Ų, which falls within the favorable range for CNS drug-likeness, while the bromo analog carries a higher molecular weight (295.18 g/mol vs. 234.27 g/mol) that may adversely affect ligand efficiency metrics [1][2]. Lower lipophilicity is generally associated with reduced off-target promiscuity and improved metabolic stability in drug discovery programs, making the 4-fluoro variant a preferred choice for early-stage lead optimization where balanced ADME properties are desired [3]. LIMITATION: No direct experimental logD or metabolic stability comparison between these two analogs was identified in the publicly available literature.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; MW = 234.27 g/mol; TPSA = 56.1 Ų; HBD = 2; HBA = 4 [1] |
| Comparator Or Baseline | 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile (CAS 1008520-76-0): MW = 295.18 g/mol; estimated XLogP3-AA >3.5 (based on halogen contribution) [2] |
| Quantified Difference | ΔMW = -60.91 g/mol (20.6% lower for target); ΔXLogP3-AA approximately -0.6 to -1.0 log units (estimated) |
| Conditions | Computed properties from PubChem 2025.09.15 release; no experimental logD or chromatographic hydrophobicity index data available |
Why This Matters
For medicinal chemistry procurement, lower MW and lipophilicity in the 4-fluoro analog offer better starting points for hit-to-lead optimization where ligand efficiency and metabolic stability are prioritized.
- [1] PubChem Compound Summary CID 44190353. 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile. Includes computed XLogP3-AA, TPSA, MW, HBD, HBA. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile. Molecular weight and computed properties. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Leeson, P.D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery 2007, 6, 881–890. (General principle: lower lipophilicity correlates with reduced off-target promiscuity.) View Source
